molecular formula C24H20ClFN2O3S B2712287 N-(3-chloro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 893252-88-5

N-(3-chloro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B2712287
CAS No.: 893252-88-5
M. Wt: 470.94
InChI Key: CFLBMEFQQCBBSG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the sulfonyl group and the acetamide moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating or the use of catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or desulfonylated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with sulfonyl and acetamide groups. Examples include:

  • N-(4-chlorophenyl)-2-(3-(methylsulfonyl)-1H-indol-1-yl)acetamide
  • N-(3-fluorophenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Uniqueness

N-(3-chloro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN2O3S/c1-16-6-11-19(12-21(16)25)27-24(29)14-28-13-23(20-4-2-3-5-22(20)28)32(30,31)15-17-7-9-18(26)10-8-17/h2-13H,14-15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLBMEFQQCBBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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